molecular formula C11H12N2O2S B089157 1,3-(Difurfuryl)thiourea CAS No. 10248-89-2

1,3-(Difurfuryl)thiourea

Cat. No.: B089157
CAS No.: 10248-89-2
M. Wt: 236.29 g/mol
InChI Key: UPLWHRBYCKGWOL-UHFFFAOYSA-N
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Description

1,3-Bis[(furan-2-yl)methylene]thiourea, commonly referred to as 1,3-(Difurfuryl)thiourea, is a synthetic Schiff base dye of significant interest for advanced materials science research. This compound is synthesized via a condensation reaction between furfural, which can be derived from bio-based sources like sugarcane bagasse, and thiourea. Its distinctive structure provides a foundation for exploring various functional applications. A primary research application of this compound is in the development of functional textiles. When applied to substrates such as wool and cotton fabrics, the compound exhibits excellent exhaustion and fastness properties. Research indicates that treated fabrics acquire valuable characteristics, including strong ultraviolet protection with a Ultraviolet Protection Factor (UPF) greater than 40, and demonstrate significant antifungal activity, inhibiting fungal growth by over 70% in tested models. The compound itself has also shown moderate antibiotic properties against certain Gram-positive and Gram-negative bacteria, alongside its excellent antifungal activity, making it a candidate for investigations into novel antimicrobial surface coatings. As a member of the thiourea derivative family, which is broadly recognized for a spectrum of biological activities including antibacterial, antioxidant, and anticancer properties, this compound presents a versatile scaffold for further scientific exploration in the design of new functional molecules and smart materials.

Properties

IUPAC Name

1,3-bis(furan-2-ylmethyl)thiourea
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InChI

InChI=1S/C11H12N2O2S/c16-11(12-7-9-3-1-5-14-9)13-8-10-4-2-6-15-10/h1-6H,7-8H2,(H2,12,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

UPLWHRBYCKGWOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=COC(=C1)CNC(=S)NCC2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2S
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DSSTOX Substance ID

DTXSID50145177
Record name 1,3-(Difurfuryl)thiourea
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Molecular Weight

236.29 g/mol
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CAS No.

10248-89-2
Record name N,N′-Bis(2-furanylmethyl)thiourea
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Record name 1,3-(Difurfuryl)thiourea
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Record name 1,3-(Difurfuryl)thiourea
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Record name 1,3-(difurfuryl)thiourea
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General Overview of Thiourea Compounds in Chemical Research

Thiourea (B124793), a structural analogue of urea (B33335) where the oxygen atom is replaced by a sulfur atom, and its derivatives are a cornerstone in various fields of chemical research. nih.gov The thiourea functional group (-NH-C(S)-NH-) is a versatile building block, primarily owing to its ability to form stable hydrogen bonds and coordinate with metal ions. nih.govbiointerfaceresearch.com This capacity makes thiourea derivatives highly valuable as ligands in coordination chemistry and as key components in the architecture of supramolecular structures. biointerfaceresearch.com

In medicinal chemistry, the thiourea moiety is recognized as a "privileged structure" due to its presence in a wide array of pharmacologically active compounds. nih.gov Thiourea derivatives have demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, anticancer, antiprotozoal, and anti-inflammatory properties. nih.govnih.govnih.govmdpi.com Their effectiveness is often attributed to their ability to interact with biological targets like enzymes and proteins through hydrogen bonding. nih.gov Furthermore, the structural framework of thiourea is readily modifiable, allowing chemists to synthesize large libraries of derivatives with tuned electronic and steric properties to enhance their biological efficacy and selectivity. nih.govmdpi.comnih.gov This synthetic accessibility has made them a focal point in the development of new therapeutic agents. mdpi.com

Significance of Furan Containing Organic Molecules in Synthetic and Medicinal Chemistry

The furan (B31954) ring, a five-membered aromatic heterocycle containing one oxygen atom, is another crucial scaffold in the realms of synthetic and medicinal chemistry. utripoli.edu.lyacs.org Furan and its derivatives are prevalent in numerous natural products and are integral to the structure of many commercially available drugs, highlighting their biological relevance. utripoli.edu.lyresearchgate.net The furan moiety is considered an important pharmacophore, a molecular feature responsible for a drug's pharmacological activity. utripoli.edu.lyscirp.org

The significance of furan-containing molecules stems from several key attributes. Synthetically, furan is a versatile building block that can undergo a wide range of chemical transformations, serving as a precursor for more complex molecular architectures. acs.orgpharmaguideline.com Its unique reactivity allows for the construction of diverse organic compounds. acs.org From a medicinal standpoint, the incorporation of a furan ring into a molecule can confer a range of therapeutic properties, including antimicrobial, anti-inflammatory, analgesic, and anticancer effects. utripoli.edu.lyijabbr.com For instance, research has shown that furan derivatives can exhibit significant antibacterial action against both Gram-positive and Gram-negative bacteria. ijabbr.com The development of furan-based compounds continues to be an active area of research for discovering novel therapeutic agents. researchgate.netijabbr.com

Rationale and Research Context for 1,3 Difurfuryl Thiourea Investigations

Conventional and Modern Synthetic Routes for N,N'-Disubstituted Thioureas

The preparation of N,N'-disubstituted thioureas traditionally involves the reaction of amines with various thiocarbonyl sources. These methods have evolved to include more efficient and versatile protocols.

Condensation Reactions Utilizing Furfural and Thiourea Precursors

A primary route for synthesizing this compound involves the condensation of furfurylamine (B118560) with a suitable thiocarbonylating agent. Furfurylamine itself can be derived from furfural. While direct condensation of furfural with thiourea is not a standard method for producing this compound, related reactions involving carbonyl compounds and thiourea derivatives are known to yield various heterocyclic structures. For instance, the reaction of ketones with N-substituted thioureas in the presence of an acid and a solvent like DMSO can lead to the formation of thiazole (B1198619) derivatives. rsc.orgresearchgate.net This underscores the reactivity of the thiourea moiety with carbonyl compounds, which could potentially be adapted for the synthesis of thiourea derivatives.

A more direct and common approach for N,N'-disubstituted thioureas is the reaction of a primary amine with carbon disulfide. organic-chemistry.orgresearchgate.net In the case of this compound, this would involve the reaction of furfurylamine with carbon disulfide. Another widely used method is the reaction of an amine with an isothiocyanate. nih.govmdpi.com For symmetrical thioureas like this compound, this would entail the reaction of furfurylamine with furfuryl isothiocyanate, or the reaction of two equivalents of furfurylamine with a thiocarbonyl transfer reagent like thiophosgene (B130339) or its safer equivalents. organic-chemistry.org

The following table summarizes conventional synthetic routes for N,N'-disubstituted thioureas, which are applicable to the synthesis of this compound.

ReagentsProductReaction ConditionsReference
Primary Amine + Carbon DisulfideSymmetrical/Unsymmetrical ThioureaAqueous medium organic-chemistry.org
Primary Amine + IsothiocyanateUnsymmetrical ThioureaRefluxing ethanol mdpi.com
Two Equivalents of Primary Amine + ThiophosgeneSymmetrical ThioureaVaries organic-chemistry.org
Amine + 1,1'-ThiocarbonyldiimidazoleThioureaSolid-state mechanochemical beilstein-journals.org

Alternative Synthetic Approaches for Thiourea Frameworks

Beyond the classical methods, several alternative strategies have been developed for constructing the thiourea framework. These include the use of thiocarbamoyl benzotriazoles as stable and easy-to-handle isothiocyanate equivalents. rsc.org These reagents react with amines to produce N,N'-disubstituted thioureas under mild conditions. rsc.org

Another approach involves the reaction of isocyanides with amines in the presence of elemental sulfur, which provides an atom-economical route to thioureas. researchgate.net The development of solid-phase synthesis techniques has also contributed to the generation of libraries of thiourea derivatives. nih.gov Furthermore, the use of Lawesson's reagent to convert ureas into their corresponding thioureas represents another synthetic pathway. bibliotekanauki.pl

Sustainable and Green Chemistry Approaches in Thiourea Synthesis

In recent years, a significant focus has been placed on developing more sustainable and environmentally friendly methods for chemical synthesis, and the preparation of thioureas is no exception. nih.govacs.org

Catalyst-Free Methodologies

A number of catalyst-free methods for thiourea synthesis have been reported, which offer advantages in terms of reduced cost, simplified purification, and lower environmental impact. nih.govresearchgate.netresearchgate.net For example, the reaction of amines with carbon disulfide can be carried out in water without the need for a catalyst to produce symmetrical thioureas. researchgate.net Another catalyst-free approach involves the reaction of amines with dithiocarbamates under solvent-free conditions. researchgate.net The direct reaction of amines with isothiocyanates often proceeds efficiently without a catalyst, particularly under solvent-free or microwave-assisted conditions. nih.govresearchgate.net Additionally, a catalyst-free synthesis of mono-N-substituted thioureas in water has been developed. acs.org Thiourea itself can also act as an ammonia (B1221849) surrogate in catalyst-free reactions for constructing certain heterocyclic rings. tandfonline.com

Environmentally Benign Reaction Conditions and Solvents

The principles of green chemistry have driven the adoption of more environmentally friendly reaction conditions and solvents in thiourea synthesis. nih.gov Water has been successfully employed as a solvent for the synthesis of both symmetrical and unsymmetrical thioureas, offering a safe and sustainable alternative to volatile organic solvents. organic-chemistry.orgnih.govorganic-chemistry.org "On-water" synthesis, where the reaction occurs in aqueous suspension, has been shown to be a highly efficient method for the preparation of unsymmetrical thioureas from isothiocyanates and amines. organic-chemistry.org

Solvent-free reactions, often facilitated by microwave irradiation or mechanochemical mixing ("just mixing"), provide a rapid and efficient means of synthesizing N,N'-disubstituted thioureas with minimal waste. beilstein-journals.orgresearchgate.netresearchgate.net The reaction times can be dramatically reduced from hours to minutes using these techniques. nih.govresearchgate.net Deep eutectic solvents (DESs) have also emerged as green and recyclable reaction media for the synthesis of thioureas. researchgate.net Furthermore, the use of ultrasound has been shown to improve reaction rates and yields in an eco-friendly manner. acs.org

The following table highlights some green and sustainable approaches to thiourea synthesis.

ApproachReactionConditionsAdvantagesReference
Catalyst-FreeAmines + CS₂Water, sunlightEnvironmentally friendly, simple researchgate.net
Solvent-FreeAmines + IsothiocyanatesMicrowave irradiationRapid, high yield nih.govresearchgate.net
"On-Water" SynthesisAmines + IsothiocyanatesWaterSustainable, simple purification organic-chemistry.org
MechanochemicalAmines + IsothiocyanatesBall millingSolvent-free, quantitative yield beilstein-journals.org
Deep Eutectic SolventsUrea (B33335) + Benzyl HalidesCholine chloride/tin(II) chlorideRecyclable solvent, high efficiency researchgate.net

Mechanistic Pathways and Reaction Kinetics of this compound Formation

The formation of N,N'-disubstituted thioureas generally proceeds through a nucleophilic addition mechanism. In the reaction of an amine with an isothiocyanate, the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbon atom of the isothiocyanate group. This is followed by a proton transfer to yield the final thiourea product. The rate of this reaction can be influenced by the electronic nature of the substituents on both the amine and the isothiocyanate. unizar.es

In the case of the reaction between an amine and carbon disulfide, an intermediate dithiocarbamate (B8719985) is formed, which can then react with another molecule of the amine to produce the thiourea. organic-chemistry.org The reaction kinetics can be influenced by factors such as solvent, temperature, and the presence of catalysts. For instance, phase transfer catalysis has been employed to facilitate the reaction between an aromatic amine, potassium thiocyanate, and benzoyl chloride under solvent-free conditions, leading to the formation of N-aryl-N'-aroyl thioureas. sci-hub.st

Oxidative Desulfurization Reactions of Thioureas

Oxidative desulfurization is a pivotal transformation of thioureas, providing a pathway to compounds like ureas, carbodiimides, and their derivatives. This process involves the removal of the sulfur atom from the thiocarbonyl group (C=S) and its replacement with other atoms, typically oxygen or nitrogen, through the action of an oxidizing agent. The specific product obtained often depends on the choice of oxidant and the reaction conditions employed. researchgate.net For instance, reagents like hydrogen peroxide or singlet molecular oxygen can convert thioureas into the corresponding ureas. researchgate.net Other oxidative processes are tailored to yield more reactive intermediates like carbodiimides.

Conversion to Carbodiimides via Oxidative Processes (e.g., o-Iodoxybenzoic Acid Mediated)

The conversion of 1,3-disubstituted thioureas, such as this compound, into carbodiimides represents a significant synthetic utility, as carbodiimides are valuable reagents in organic synthesis, notably for peptide coupling and the formation of guanidines. This transformation is achieved through oxidative desulfurization, where the sulfur atom is removed without replacing it with an oxygen atom.

Several methods have been developed for this purpose. A mild and efficient procedure utilizes o-iodoxybenzoic acid (IBX) as the oxidant. organic-chemistry.org This method is effective for a range of 1,3-disubstituted thioureas, affording carbodiimides in high yields under gentle conditions. organic-chemistry.org Another approach involves using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a catalyst like 4-(dimethylamino)pyridine (DMAP). researchgate.net This system also provides a concise and efficient route to carbodiimides from their corresponding thioureas. researchgate.net Additionally, reagents such as sulfuryl chloride in the presence of a phase-transfer catalyst can be employed for the desulfurization step. google.com

Table 1: Selected Methods for Oxidative Desulfurization of Thioureas to Carbodiimides

Oxidizing Reagent/SystemCatalyst/BaseTypical SolventGeneral ApplicabilityReference
o-Iodoxybenzoic acid (IBX)-Dichloromethane (DCM)Efficient and mild for 1,3-disubstituted thioureas organic-chemistry.org
Di-tert-butyl dicarbonate ((Boc)₂O)DMAPAcetonitrileEfficient for symmetric and asymmetric 1,3-diaryl thioureas researchgate.net
Sulfuryl chloride (SO₂Cl₂)Phase-Transfer Catalyst, BaseDichloromethane (DCM)Applicable for various thioureas, high yield google.com
Hypervalent iodine(III) reagent--High yield and selectivity for symmetrical and unsymmetrical thioureas organic-chemistry.org

Reactions with Superoxide (B77818) Anion to Form Guanidines

The reaction of thioureas with the superoxide anion radical (O₂⁻·) is another oxidative pathway. Superoxide can act as a nucleophile or an oxidant, and its reaction with sulfur compounds is well-documented. researchgate.net In the context of thioureas, the reaction with superoxide is expected to initiate an oxidative desulfurization process. The proposed mechanism involves the cleavage of the carbon-sulfur bond, leading to the formation of a carbodiimide (B86325) intermediate. researchgate.net

Cyclization Reactions Leading to Heterocyclic Systems

The thiourea moiety is a versatile building block for the synthesis of various sulfur- and nitrogen-containing heterocyclic compounds. Through cyclization reactions, the N-C=S-N core of this compound can be incorporated into ring systems, leading to pharmacologically relevant scaffolds such as thiazolidines and their derivatives. csic.esresearchgate.net These reactions typically involve reacting the thiourea with a bifunctional electrophile that can react with both the sulfur and one of the nitrogen atoms.

Formation of 1,3-Thiazolidine Derivatives from Thiourea Intermediates

A notable cyclization pathway for thioureas leads to the formation of 1,3-thiazolidine derivatives. Recent research has highlighted a sustainable, cascade synthesis for producing 1,3-thiazolidine-2-imines. csic.esnih.gov This methodology operates under environmentally friendly conditions, using green solvents at room temperature. csic.es

The process begins with an isothiocyanate that possesses a suitable leaving group, which reacts with an amine to form a thiourea intermediate in situ. For a compound like this compound, the cyclization would proceed by reaction with a suitable dielectrophile. A common strategy involves the reaction of a thiourea with a 1,2-dihaloethane or a similar α,β-bifunctional compound. In the cascade synthesis, the thiourea intermediate, once formed, undergoes an intramolecular cyclization facilitated by a weak base, such as potassium carbonate (K₂CO₃). csic.es This step leads to the formation of the 1,3-thiazolidine ring system with high efficiency and yield. csic.esnih.gov This approach avoids harsh conditions and provides high-purity products, representing a significant advancement in synthesizing these heterocyclic structures. csic.es

Table 2: Cascade Synthesis of 1,3-Thiazolidine-2-imines from Thiourea Intermediates

Reaction TypeKey ReagentsBaseSolventConditionsOutcomeReference
Cascade SynthesisIsothiocyanate with leaving group, AmineK₂CO₃ (weak base)Green Solvents (e.g., Ethanol)Room TemperatureHigh yield, high purity 1,3-thiazolidine-2-imines csic.esnih.gov

Other Synthetic Derivatizations and Functionalizations

Beyond oxidative desulfurization and cyclization, this compound can undergo other transformations that modify its structure. These can involve reactions of the thiourea core or functionalization of the pendant furfuryl groups.

One significant reaction involves the furan rings, which can act as dienes in Diels-Alder cycloadditions. The reaction of furan derivatives with various dienophiles is a powerful tool for constructing complex polycyclic frameworks, such as 7-oxanorbornenes. irb.hr For this compound, the two furan rings are available to react with dienophiles, potentially leading to mono- or bis-cycloadducts. This strategy allows for the incorporation of the thiourea-substituted difuryl framework into more complex molecular architectures. irb.hr

Another transformation of the thiourea group is its reductive desulfurization. Unlike oxidative desulfurization which leads to carbodiimides or ureas, reductive processes can yield different products. For example, using nickel boride (Ni₂B), N,N'-dialkylthioureas can be desulfurized to afford the corresponding formamidines. rsc.org This reaction provides a method to convert the C=S group into a C-H bond while retaining the N-C-N linkage.

Table 3: Other Derivatizations of this compound and Related Compounds

Reaction TypeReagent(s)Key Functional Group TransformedProduct ClassReference
Diels-Alder CycloadditionDienophiles (e.g., Maleimides)Furan Rings7-Oxanorbornenes irb.hr
Reductive DesulfurizationNickel Boride (Ni₂B)Thiourea (C=S)Formamidines rsc.org

Coordination Chemistry and Metal Complexes of 1,3 Difurfuryl Thiourea

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with thiourea-based ligands is a well-established area of inorganic chemistry. Typically, these syntheses involve the reaction of the thiourea (B124793) derivative with a metal salt in a suitable solvent.

Complexation with Transition Metal Ions (e.g., Copper, Nickel, Cobalt, Zinc, Mercury)

Based on the known affinity of the sulfur atom in the thiourea backbone for soft and borderline metal ions, it is highly probable that 1,3-(Difurfuryl)thiourea would form stable complexes with transition metals such as copper(I/II), nickel(II), cobalt(II), zinc(II), and mercury(II). The synthesis would likely involve the direct reaction of this compound with salts of these metals (e.g., chlorides, nitrates, sulfates, or acetates) in solvents like ethanol, methanol, or acetonitrile. The stoichiometry of the resulting complexes (metal-to-ligand ratio) would be influenced by the reaction conditions, including the molar ratio of reactants, the nature of the metal salt and the solvent used.

Spectroscopic and X-ray Crystallographic Elucidation of Complex Structures

The structural characterization of any newly synthesized this compound metal complexes would rely on a combination of spectroscopic techniques and single-crystal X-ray diffraction.

Spectroscopic Methods:

Infrared (IR) Spectroscopy: In the IR spectrum of the free this compound ligand, the C=S stretching vibration would be a key diagnostic peak. Upon coordination to a metal center through the sulfur atom, a shift in this band to a lower frequency is expected, providing strong evidence of complex formation. The N-H stretching vibrations may also be affected, particularly if the nitrogen atoms are involved in hydrogen bonding or coordination.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., with Zinc(II) or Mercury(II)), ¹H and ¹³C NMR spectroscopy would be invaluable. The chemical shifts of the protons and carbons near the coordination site (the thiourea sulfur and nitrogen atoms) would be expected to change upon complexation. The furan (B31954) rings' signals would also be of interest to observe any long-range electronic effects of coordination.

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes would provide information about the d-d transitions of the metal ions (for colored complexes like those of copper, nickel, and cobalt) and charge transfer bands, which can help in determining the coordination geometry around the metal center.

Ligand Behavior and Coordination Modes of this compound

Thiourea and its derivatives are known to exhibit versatile coordination behavior. It is anticipated that this compound would act primarily as a monodentate ligand , coordinating to the metal center through its sulfur atom . This is the most common coordination mode for simple thiourea derivatives, especially with soft metal ions.

However, the presence of the furan rings introduces the possibility of other coordination modes, although these are less likely. The oxygen atoms in the furan rings are generally weak donors, but they could potentially participate in weak interactions with the metal center or in forming hydrogen bonds in the solid state. Bidentate coordination involving the sulfur and one of the furan oxygens would lead to a large and likely strained chelate ring, making it energetically unfavorable.

Impact of Metal Complexation on the Chemical and Biological Properties of Thiourea Derivatives

The complexation of a thiourea ligand with a metal ion is known to significantly alter its chemical and biological properties. While no specific data exists for this compound, general trends observed for other thiourea complexes can be extrapolated.

Chemical Properties:

Redox Potential: The redox potential of the metal ion can be tuned by the coordination of the thiourea ligand.

Solubility: The solubility of the ligand can be modified upon complexation, which can be advantageous for various applications.

Stability: The formation of a metal complex can enhance the stability of the thiourea derivative towards decomposition.

Biological Properties: Many thiourea derivatives and their metal complexes exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties. The biological activity of the ligand is often enhanced upon complexation. This enhancement is attributed to factors such as increased lipophilicity (facilitating transport across cell membranes) and the specific geometry of the complex, which can allow for better interaction with biological targets. It is plausible that metal complexes of this compound could also exhibit interesting biological activities, a hypothesis that awaits experimental validation.

Biological and Pharmacological Activities of 1,3 Difurfuryl Thiourea and Its Analogs

Antimicrobial Activity

Thiourea (B124793) derivatives, including those containing furan (B31954) moieties, are recognized as promising antimicrobial agents. semanticscholar.org The presence of the furan ring, in particular, is a key structural feature in many clinically approved drugs and is known to contribute to a variety of therapeutic effects, including antibacterial and antifungal action. mdpi.comnih.gov

Antibacterial Potency and Spectrum

While specific studies on the antibacterial activity of 1,3-(Difurfuryl)thiourea are limited, research on its analogs provides valuable insights into its potential potency and spectrum. For instance, derivatives of N-(furan-2-ylmethyl)-1H-tetrazol-5-amine, which are synthesized from thiourea precursors, have demonstrated excellent antimicrobial profiles. nih.gov One such derivative, a 3-chloro-4-fluorophenyl analog, was active against various standard bacterial strains with Minimum Inhibitory Concentrations (MICs) ranging from 0.25-4 µg/mL and was also a strong inhibitor of clinical cocci growth with MICs of 2-16 µg/mL. nih.gov These tetrazol-5-amines were found to be severalfold more active than the reference antibiotic, Ciprofloxacin. nih.gov

Another analog, 1-benzoyl-3-furan-2-ylmethyl-thiourea, has been reported to exhibit antibacterial effects against Listeria monocytogenes, Bacillus cereus, and Staphylococcus aureus. utripoli.edu.lyijabbr.com Furthermore, a study on 1-((2-Carbamoylguanidino)(furan-2-ylmethyl))urea, a related compound, showed antibacterial activity against Escherichia coli, Salmonella typhi, and Staphylococcus aureus, with MIC values of 0.01 mg/L, 0.001 mg/L, and 1.0 mg/L, respectively. scirp.org However, it showed no activity against Bacillus subtilis. scirp.org

The antibacterial spectrum of thiourea derivatives can be broad, covering both Gram-positive and Gram-negative bacteria. jst.go.jpnih.gov For example, certain novel thiourea derivatives have shown concentration-dependent antibacterial activities against Gram-negative bacteria such as Klebsiella pneumoniae, Escherichia coli, and Salmonella typhi, as well as the Gram-positive species Micrococcus luteus. utripoli.edu.ly The presence of specific substituents, such as trifluoromethyl groups on the phenyl ring, appears to enhance bacterial inhibitory action. nih.gov

Table 1: Antibacterial Activity of this compound Analogs

Compound/Analog Test Organism MIC Value Reference
N-(furan-2-ylmethyl)-1H-tetrazol-5-amine derivative Standard bacterial strains 0.25-4 µg/mL nih.gov
N-(furan-2-ylmethyl)-1H-tetrazol-5-amine derivative Clinical cocci 2-16 µg/mL nih.gov
1-benzoyl-3-furan-2-ylmethyl-thiourea Listeria monocytogenes Not specified utripoli.edu.lyijabbr.com
1-benzoyl-3-furan-2-ylmethyl-thiourea Bacillus cereus Not specified utripoli.edu.lyijabbr.com
1-benzoyl-3-furan-2-ylmethyl-thiourea Staphylococcus aureus Not specified utripoli.edu.lyijabbr.com
1-((2-Carbamoylguanidino)(furan-2-ylmethyl))urea Escherichia coli 0.01 mg/L scirp.org
1-((2-Carbamoylguanidino)(furan-2-ylmethyl))urea Salmonella typhi 0.001 mg/L scirp.org
1-((2-Carbamoylguanidilo)(furan-2-ylmethyl))urea Staphylococcus aureus 1.0 mg/L scirp.org

Antifungal Efficacy

Similar to their antibacterial properties, the antifungal efficacy of this compound is primarily inferred from studies on its analogs. Thiourea derivatives, in general, are known to possess antifungal activities. mdpi.comnih.govacs.org Furan-containing compounds have also been a source of potent antifungal agents. mdpi.com

For instance, certain furan derivatives have demonstrated extremely strong antifungal effects against Candida albicans and Candida glabrata, with MIC50 values as low as 0.5 µg/mL, and notable activity against Candida tropicalis (MIC50 of 2 µg/mL). utripoli.edu.ly The inclusion of fluorine in some thiourea derivatives has been shown to enhance antifungal activity, likely by increasing lipophilicity and facilitating cell penetration. nih.gov

Studies on novel β-keto-enol pyridine (B92270) and furan derivatives have shown significant fungicidal activity against strains of Fusarium oxysporum. ijabbr.com One particular furan-containing compound exhibited excellent antifungal activity with an IC50 of 12.83 μg/mL against the tested fungicide strains. ijabbr.com While these findings are promising, direct testing of this compound against a range of fungal pathogens is necessary to determine its specific antifungal spectrum and efficacy.

Anticancer and Cytotoxic Effects

A significant body of research points to the anticancer and cytotoxic potential of thiourea derivatives, with many studies focusing on 1,3-disubstituted analogs. nih.govmdpi.commdpi.com These compounds have shown activity against a variety of human cancer cell lines.

Evaluation against Various Human Cancer Cell Lines (e.g., Colorectal, Prostate, Leukemia, Breast)

Analogs of this compound have demonstrated significant cytotoxicity against several human cancer cell lines. A series of 3-(trifluoromethyl)phenylthiourea (B159877) analogs were found to be highly cytotoxic against human colon (SW480, SW620), prostate (PC3), and leukemia (K-562) cancer cells, with IC50 values often below 10 µM. nih.govmdpi.com

In one study, a 3,4-dichlorophenylthiourea derivative exhibited a very low IC50 of 1.5 µM against the metastatic colon cancer cell line SW620. semanticscholar.orgmdpi.com Other analogs, such as those with 4-(trifluoromethyl)phenyl and 4-chlorophenyl substituents, also showed potent inhibition of SW620 cells with IC50 values ranging from 5.8 to 7.6 µM. semanticscholar.orgmdpi.com A 3-chloro-4-fluorophenylthiourea analog was also a notable cytotoxic agent against the SW620 cell line, with an IC50 of 9.4 µM. semanticscholar.orgmdpi.com

The cytotoxic effects of these thiourea derivatives were also observed against prostate cancer (PC3) and leukemia (K-562) cell lines. nih.govmdpi.com For instance, a dihalogenophenyl derivative significantly reduced the number of live PC3 cells. nih.gov While specific data for breast cancer cell lines are less prevalent for these particular analogs, the broad cytotoxic profile suggests potential activity that warrants investigation.

Table 2: Cytotoxic Activity (IC50, µM) of 1,3-Disubstituted Thiourea Analogs

Compound Analog SW480 (Colon) SW620 (Colon) PC3 (Prostate) K-562 (Leukemia) Reference
3,4-dichlorophenylthiourea Not specified 1.5 ± 0.72 Not specified Not specified semanticscholar.orgmdpi.com
4-(trifluoromethyl)phenylthiourea Not specified 5.8 - 7.6 Not specified Not specified semanticscholar.orgmdpi.com
4-chlorophenylthiourea Not specified 5.8 - 7.6 Not specified Not specified semanticscholar.orgmdpi.com
3-chloro-4-fluorophenylthiourea Not specified 9.4 ± 1.85 Not specified Not specified semanticscholar.orgmdpi.com

Data represents a selection from available literature and is for analogous compounds, not this compound itself.

Mechanisms of Action, including Pro-apoptotic Activity and Induction of Cell Death

A key mechanism underlying the anticancer effects of thiourea derivatives is the induction of apoptosis, or programmed cell death. nih.govmdpi.com Studies on active analogs have shown a strong pro-apoptotic activity in cancer cells. nih.govmdpi.com

Flow cytometry analysis revealed that treatment with these compounds led to a considerable increase in late apoptosis or necrosis in cancer cells compared to controls. nih.gov For example, one of the most potent analogs induced late apoptosis in 95-99% of colon cancer cells and 73% of K-562 leukemia cells. nih.gov This pro-apoptotic effect is often mediated through the activation of caspases, which are key enzymes in the apoptotic cascade. nih.gov The activation of caspase-3/7 has been observed in cancer cells treated with potent thiourea derivatives. nih.gov

The induction of apoptosis by these compounds appears to be selective for cancer cells, with some studies showing favorable selectivity over normal human cells. nih.govmdpi.com This selectivity is a crucial aspect for the development of effective and safe anticancer agents.

Modulation of Key Cancer Progression Pathways (e.g., NF-κB, VEGF, ROS, IL-6)

The anticancer activity of 1,3-disubstituted thiourea analogs is also attributed to their ability to modulate key signaling pathways involved in cancer progression.

NF-κB (Nuclear Factor-kappa B): The NF-κB signaling pathway is a critical regulator of inflammation, cell survival, and proliferation, and its dysregulation is linked to cancer. nih.gov Potent thiourea derivatives have been shown to decrease the activation of NF-κB in cancer cells. nih.gov This inhibition can contribute to the suppression of tumor growth and survival.

VEGF (Vascular Endothelial Growth Factor): VEGF is a key mediator of angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize. waocp.org Certain thiourea analogs have been found to suppress the secretion of VEGF in cancer cells, suggesting an anti-angiogenic potential. nih.gov

ROS (Reactive Oxygen Species): The role of ROS in cancer is complex. While high levels can induce cell death, moderate levels can promote tumor progression. mdpi.com Some thiourea derivatives have been observed to decrease the production of ROS in cancer cells, which may contribute to their anticancer effects by altering the cellular redox balance. nih.gov

IL-6 (Interleukin-6): IL-6 is a pro-inflammatory cytokine that has been implicated in the growth and survival of various cancers. nih.gov Studies on active thiourea analogs have demonstrated their ability to act as inhibitors of IL-6 secretion in both primary and metastatic colon cancer cells, with a reduction of 23-63%. nih.gov This inhibition of a key inflammatory cytokine further underscores the multifaceted anticancer mechanisms of these compounds.

Selective Toxicity Towards Cancerous Cells

Thiourea derivatives have demonstrated notable cytotoxic activity against various cancer cell lines, with a degree of selectivity for malignant cells over non-cancerous ones. A series of 3-(trifluoromethyl)phenylthiourea analogs were found to be highly cytotoxic against human colon (SW480, SW620), prostate (PC3), and leukemia (K-562) cell lines, often with IC₅₀ values of 10 µM or less. mdpi.comnih.gov These compounds showed favorable selectivity when compared to their effect on normal HaCaT cells. mdpi.comnih.gov

The cytotoxic mechanisms involve a reduction in the number of viable cancer cells. For instance, certain thiourea derivatives reduced the population of all tested cancerous cells by 20–93%. mdpi.comnih.gov Specifically, compounds with 3,4-dichloro- (compound 2) and 4-trifluoromethyl-phenyl (compound 8) substituents displayed high activity, with IC₅₀ values ranging from 1.5 to 8.9 µM. nih.gov These derivatives were shown to induce a cytostatic effect, suppressing the growth and proliferation of cancer cells. mdpi.com Studies on the mechanism of action confirmed that the most effective thioureas exerted strong pro-apoptotic activity. mdpi.comnih.gov For example, compound 2 induced late apoptosis in 95–99% of colon cancer cells and 73% of K-562 leukemia cells. mdpi.comnih.gov This selective action against cancerous cells underscores the therapeutic potential of these thiourea analogs. nih.gov

Table 1: Cytotoxic Activity of Selected Thiourea Analogs

Compound Cancer Cell Line IC₅₀ (µM)
3-(Trifluoromethyl)phenylthiourea analogs (1-5, 8, 9) SW480, SW620 (Colon), PC3 (Prostate), K-562 (Leukemia) ≤ 10
Compound 2 (3,4-dichloro-phenyl substituent) Various 1.5 - 8.9

Note: This table is generated based on data indicating a range of effective concentrations. mdpi.comnih.gov

Assessment in Advanced Cell Culture Models (e.g., Spheroids)

To better replicate the complex microenvironment of solid tumors, the efficacy of thiourea derivatives has been assessed in three-dimensional (3D) cell culture models, such as spheroids. nih.govthermofisher.comupmbiomedicals.com These models are crucial because they mimic the cell-cell interactions, nutrient gradients, and hypoxic core characteristic of in vivo tumors. thermofisher.com

Research on potent 1,3-disubstituted thiourea derivatives, specifically compounds with 3,4-dichloro and 3-trifluoromethylphenyl substituents, has been extended to spheroid cultures. nih.gov The findings from these advanced models revealed that the derivatives effectively increased caspase activity, a key indicator of apoptosis. nih.gov Furthermore, they led to a decrease in the production of Reactive Oxygen Species (ROS) and inhibited the activation of NF-κB (Nuclear Factor Kappa-light-chain-enhancer of activated B cells), a protein complex that plays a critical role in cancer progression. nih.gov The compounds also suppressed the release of Vascular Endothelial Growth Factor (VEGF), a substance crucial for angiogenesis (the formation of new blood vessels that supply tumors). nih.gov Importantly, these effects were observed in the cancer cell spheroids without significant alterations in non-tumor cells, further confirming their selective anticancer potential. nih.gov

Antioxidant Properties and Free Radical Scavenging

Several studies have investigated the antioxidant capabilities of thiourea derivatives. The ability of these compounds to scavenge free radicals is a significant aspect of their pharmacological profile. Unsymmetrical thiourea derivatives, in particular, have been shown to possess strong antioxidant potential. researchgate.net

The antioxidant activity is often evaluated using in vitro methods like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. nih.govnih.gov For instance, studies on 1,3,4-thiadiazole (B1197879) derivatives containing thiophene (B33073) groups identified compounds with high antioxidant activity across various tested concentrations in DPPH assays. nih.gov Similarly, research into 3-dithiocarbamic flavanones, which are structurally related to thioureas, indicated that certain halogen substitutions on the molecule could induce better antioxidant properties than standard antioxidants like butylated hydroxytoluene (BHT) and ascorbic acid. nih.gov These findings suggest that the thiourea scaffold is a promising backbone for the development of new antioxidant agents.

Antiprotozoal Activities (e.g., Antileishmanial Activity)

Thiourea derivatives have demonstrated a broad spectrum of antiprotozoal activities. nih.gov Research has confirmed their efficacy against several protozoan parasites, including Plasmodium falciparum (the parasite causing malaria), Trypanosoma cruzi (the causative agent of Chagas disease), and various Leishmania species. nih.gov

In a study focusing on antileishmanial activity, different N,N'-disubstituted thioureas were evaluated against both the promastigote and amastigote forms of Leishmania amazonensis. nih.gov The results were promising, showing that these derivatives were effective against the parasite while exhibiting low cytotoxicity towards murine macrophages, indicating a favorable selectivity index. nih.gov This suggests that thiourea derivatives are a promising class of molecules for the development of new treatments for leishmaniasis, a disease for which effective and safe therapies are still needed. nih.gov

Enzyme Inhibition Studies

The interaction of this compound and its analogs with various enzymes has been a key area of investigation, revealing their potential to modulate critical biological pathways.

Cholinesterase Inhibition (Acetylcholinesterase, Butyrylcholinesterase)

Cholinesterase enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are crucial for regulating neurotransmission. orst.edu Their inhibition is a primary therapeutic strategy for conditions like Alzheimer's disease. nih.govsemanticscholar.org Several thiourea derivatives have been identified as potent inhibitors of both AChE and BChE. nih.govmdpi.comnih.gov

In a study of unsymmetrical thiourea derivatives, 1-(3-chlorophenyl)-3-cyclohexylthiourea (compound 3) emerged as a particularly effective inhibitor, with IC₅₀ values of 50 µg/mL and 60 µg/mL against AChE and BChE, respectively. mdpi.com Another investigation into coumarin-linked thiourea derivatives identified even more potent inhibitors. nih.gov Specifically, 1-(2-Oxo-2H-chromene-3-carbonyl)-3-(3-chlorophenyl)thiourea was the most potent against AChE (IC₅₀ of 0.04 µM), while 1-(2-Oxo-2H-chromene-3-carbonyl)-3-(2-methoxyphenyl)thiourea showed the highest potency against BChE (IC₅₀ of 0.06 µM). nih.gov These findings highlight the potential of the thiourea scaffold in designing powerful and potentially selective cholinesterase inhibitors. nih.govmdpi.com

Table 2: Cholinesterase Inhibition by Thiourea Analogs

Compound Enzyme IC₅₀
1-(3-chlorophenyl)-3-cyclohexylthiourea Acetylcholinesterase (AChE) 50 µg/mL
1-(3-chlorophenyl)-3-cyclohexylthiourea Butyrylcholinesterase (BChE) 60 µg/mL
1-(2-Oxo-2H-chromene-3-carbonyl)-3-(3-chlorophenyl)thiourea Acetylcholinesterase (AChE) 0.04 µM

Note: This table is compiled from data presented in multiple studies. nih.govmdpi.com

Alpha-Glucosidase Inhibition

Alpha-glucosidase is a key intestinal enzyme responsible for breaking down carbohydrates into glucose. Its inhibition can help manage postprandial hyperglycemia in diabetic patients. nih.gov Research has shown that certain thiourea derivatives are effective inhibitors of α-glucosidase.

A study on thiourea derivatives based on 3-aminopyridin-2(1H)-ones identified several compounds with significant inhibitory activity. nih.govnih.gov For example, 1-(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)-3-phenylthiourea demonstrated the highest inhibitory activity, with an IC₅₀ of 9.77 mM, which was more potent than the standard drug acarbose (B1664774) (IC₅₀ = 11.96 mM) under the same conditions. nih.gov Another derivative, 1-(6-methyl-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridin-3-yl)-3-phenylthiourea, also showed comparable activity to acarbose with an IC₅₀ of 12.94 mM. nih.govnih.gov These results position thiourea derivatives as promising candidates for the development of new antidiabetic agents. nih.govnih.gov

Table 3: α-Glucosidase Inhibition by Thiourea Analogs

Compound IC₅₀ (mM)
1-(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)-3-phenylthiourea 9.77
1-(6-methyl-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridin-3-yl)-3-phenylthiourea 12.94

Note: This table is based on data from a study on 3-aminopyridin-2(1H)-one based thiourea derivatives. nih.gov

Urease Inhibition

Thiourea and its derivatives are recognized as effective inhibitors of urease, a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbamate. nih.govnih.gov This enzymatic activity is a significant virulence factor in infections caused by certain bacteria, such as Helicobacter pylori. nih.gov The inhibitory potential of thiourea derivatives is often attributed to their structural similarity to urea, the natural substrate of the enzyme. nih.gov

A variety of thiourea derivatives have been synthesized and evaluated for their urease inhibitory activity, with many exhibiting good to moderate inhibitory potential, with IC₅₀ values often in the micromolar range. nih.govresearchgate.net For instance, a series of urea and thiourea derivatives of tryptamine (B22526) were synthesized and showed promising urease inhibitory activity, with some compounds being more potent than the standard inhibitor, thiourea. nih.gov Specifically, the compound with a methyl substituent at the ortho position of the aryl ring was the most active in the series, with an IC₅₀ value of 11.4 ± 0.4 μM. nih.gov

In the context of furan-containing analogs, a study on furan chalcones demonstrated that certain derivatives exhibit more potent urease inhibition than the standard thiourea (IC₅₀ = 21.25 ± 0.15 μM). mdpi.com The most active compounds in this study were 1-phenyl-3-[5-(2′,5′-dichlorophenyl)-2-furyl]-2-propen-1-one and 1-phenyl-3-[5-(2′-chlorophenyl)-2-furyl]-2-propen-1-one, with IC₅₀ values of 16.13 ± 2.45 μM and 18.75 ± 0.85 μM, respectively. mdpi.com The structure-activity relationship suggests that the nature and position of substituents on the aryl ring significantly influence the inhibitory activity. nih.govmdpi.com

Table 1: Urease Inhibitory Activity of Selected Thiourea Analogs

Compound IC₅₀ (µM) Reference
Thiourea (Standard) 21.2 ± 1.3 nih.gov
1-(2-methylphenyl)-3-(2-(1H-indol-3-yl)ethyl)thiourea 11.4 ± 0.4 nih.gov
1-(4-chlorophenyl)-3-(2-(1H-indol-3-yl)ethyl)thiourea 13.7 ± 0.9 nih.gov
1-phenyl-3-[5-(2′,5′-dichlorophenyl)-2-furyl]-2-propen-1-one 16.13 ± 2.45 mdpi.com
1-phenyl-3-[5-(2′-chlorophenyl)-2-furyl]-2-propen-1-one 18.75 ± 0.85 mdpi.com

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that play a crucial role in various physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.govnih.gov The inhibition of specific CA isozymes is a therapeutic strategy for several conditions. nih.gov Thiourea derivatives have emerged as a class of compounds with the potential to inhibit these enzymes. nih.govnih.govresearchgate.net

Research has shown that various 1,3-disubstituted thioureas can act as inhibitors for different human (h) CA isoforms, including hCA I, hCA II, hCA IX, and hCA XII. nih.gov For example, a series of newly synthesized sulfonamide-substituted 1,3-disubstituted thioureas were screened for their CA inhibitory potency. nih.gov

Furthermore, furan-containing molecules have been specifically investigated for their carbonic anhydrase inhibitory potential. ijabbr.comutripoli.edu.ly A study on N'-(5-arylfuran-2-yl)methylene-2-[(5-(phenylamino)-1,3,4-thiadiazol-2-yl)thio]acetohydrazide derivatives revealed potent inhibitory activity against hCA I and hCA II. utripoli.edu.ly One derivative was identified as a particularly strong hCA I inhibitor with an IC₅₀ value of 0.14 nM, compared to acetazolamide (B1664987) (a standard inhibitor) with an IC₅₀ of 5.8 nM. utripoli.edu.ly Another analog showed significant potential as a CA II inhibitor with an IC₅₀ of 0.15 nM. utripoli.edu.ly Additionally, chiral thiourea derivatives have been synthesized and tested against hCA I and hCA II, showing inhibition constants (Kᵢ) in the micromolar range. researchgate.net

Table 2: Carbonic Anhydrase Inhibitory Activity of Selected Furan-Containing Analogs

Compound Class Target Isozyme IC₅₀ (nM) Reference
N'-(5-arylfuran-2-yl)methylene-2-[(5-(phenylamino)-1,3,4-thiadiazol-2-yl)thio]acetohydrazide derivative hCA I 0.14 utripoli.edu.ly
N'-(5-arylfuran-2-yl)methylene-2-[(5-(phenylamino)-1,3,4-thiadiazol-2-yl)thio]acetohydrazide derivative hCA II 0.15 utripoli.edu.ly
Acetazolamide (Standard) hCA I 5.8 utripoli.edu.ly
Acetazolamide (Standard) hCA II 6.7 utripoli.edu.ly

Other Reported Biological Activities (e.g., Antiviral, Anti-inflammatory, Anti-Alzheimer)

Beyond enzyme inhibition, this compound and its analogs have been explored for a range of other pharmacological activities.

Antiviral Activity Thiourea derivatives are recognized for their antiviral properties. nih.govnih.gov For instance, certain thiourea-containing chiral phosphonates have demonstrated good curative activity against the Tobacco Mosaic Virus (TMV) in vivo. nih.gov Analogs incorporating a 1,3-thiazole scaffold have also been synthesized and tested, with some compounds showing activity against HIV-1 and Coxsackievirus B5. jst.go.jp The anti-HIV activity of 1-benzoyl-3-furan-2-ylmethyl-thiourea has also been noted. researchgate.net The broad antiviral potential of furan derivatives, in general, has been a subject of interest in medicinal chemistry. utripoli.edu.ly

Anti-inflammatory Activity The anti-inflammatory potential of thiourea derivatives has been documented in several studies. nih.govresearchgate.netnih.gov For example, novel benzodifuranyl derivatives, which share structural similarities with difurfuryl compounds, have been synthesized and shown to act as cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) inhibitors. mdpi.com Some of these compounds exhibited significant anti-inflammatory activity in carrageenan-induced paw edema assays in rats, with edema inhibition ranging from 59% to 68%. mdpi.com The analgesic and anti-inflammatory effects are often linked to the inhibition of prostaglandin (B15479496) secretion via the COX enzymes. mdpi.com

Anti-Alzheimer Activity The multifactorial nature of Alzheimer's disease has led researchers to investigate multi-target agents, and thiourea derivatives have shown promise in this area. nih.govresearchgate.net Compounds containing a thiourea scaffold have been designed and evaluated as potential treatments for Alzheimer's disease. nih.govnih.gov For example, certain bis-thioureidic derivatives have been evaluated for their acetylcholinesterase (AChE) inhibitory activity. One such compound, octane-1,8-diyl-bis-S-amidinothiourea dihydrobromide, displayed an IC₅₀ value of 8.40 ± 0.32 μM for AChE inhibition. nih.gov Molecular docking studies have suggested that these compounds can bind to the active site of acetylcholinesterase with considerable affinity. nih.gov Other studies on amiridine derivatives containing thiourea have also identified compounds that effectively inhibit both acetylcholinesterase and butyrylcholinesterase (BChE). researchgate.netnih.gov

Table 3: Other Biological Activities of Selected Thiourea Analogs

Activity Compound Class/Derivative Finding Reference
Antiviral Thiourea containing chiral phosphonate 53.3% curative activity against TMV at 500 µg/mL nih.gov
Antiviral 1-(3-chlorophenyl)-3-(thiazol-2-yl)thiourea Activity against HIV-1 and Coxsackievirus B5 jst.go.jp
Anti-inflammatory Benzodifuranyl pyrimidine (B1678525) acetic acid derivative 68% inhibition of paw edema mdpi.com
Anti-Alzheimer Octane-1,8-diyl-bis-S-amidinothiourea dihydrobromide IC₅₀ = 8.40 ± 0.32 μM (AChE inhibition) nih.gov

Structure Activity Relationships Sar and Computational Studies

In Silico Modeling and Prediction

In silico modeling encompasses a range of computational methods used to predict the properties and biological activities of molecules, thereby accelerating the drug discovery process. For thiourea (B124793) derivatives, including 1,3-(Difurfuryl)thiourea, these models are instrumental in designing new compounds and predicting their therapeutic potential. researchgate.netresearchgate.net Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) analysis, and pharmacokinetic (ADMET) predictions are routinely applied. researchgate.netijpsjournal.com For instance, researchers design new hybrid molecules of thiourea derivatives by linking them with diverse pharmacophoric fragments, such as furan (B31954), to evaluate their potential as inhibitors of specific therapeutic targets like the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK). researchgate.net These computational approaches are essential for streamlining the development of thiourea-based therapeutic agents by identifying the most promising candidates for synthesis and further experimental testing. ijpsjournal.com

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govscichemj.orgsciencepublishinggroup.com This method is used to predict the activity of new, unsynthesized compounds. farmaciajournal.com For thiourea derivatives, QSAR models have been successfully developed to predict their anticancer activities. nih.govscichemj.orgsciencepublishinggroup.com

In a typical QSAR study on thiourea derivatives, molecular descriptors are calculated after optimizing the molecular structures using computational methods like Density Functional Theory (DFT) at the B3LYP/6-31+G(d,p) level. scichemj.orgsciencepublishinggroup.com Key descriptors that often influence the biological activity include:

Lipophilicity (LogP): This describes the compound's solubility and affects its ability to cross cell membranes. scichemj.orgsciencepublishinggroup.com

Electronic Properties: Electronegativity and polarizability are crucial for receptor-ligand interactions. nih.gov

Molecular and Structural Parameters: Properties such as molecular weight, van der Waals volume, bond lengths (e.g., C-N), and the frequency of specific bonds can be key predictors of activity. nih.govscichemj.org

A study on thiourea derivatives for liver cancer identified lipophilicity (LogP) and specific bond lengths as priority descriptors for predicting anticancer activity. scichemj.orgsciencepublishinggroup.com The resulting QSAR models demonstrated good predictive power, with statistical indicators such as a high coefficient of determination (R² > 0.9). scichemj.org Such models are validated to ensure their robustness and reliability for predicting the activity of new compounds like this compound. scichemj.org

Descriptor CategoryExample Descriptors for Thiourea DerivativesPredicted Influence on Activity
Lipophilicity LogP (Octanol-Water Partition Coefficient)Affects membrane permeability and bioavailability. scichemj.orgsciencepublishinggroup.com
Electronic Electronegativity, Polarizability, Dipole MomentGoverns electrostatic and non-covalent interactions with target. nih.gov
Steric/Topological Molecular Weight, Van der Waals Volume, Molecular Surface AreaInfluences the fit of the molecule within the receptor's binding pocket. nih.gov
Structural Specific Bond Lengths (C=S, C-N), Bond AnglesDetermines molecular geometry and interaction capability. scichemj.org

Molecular Docking Simulations for Target Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger target molecule, such as a protein or enzyme. fip.orgfip.org This simulation provides insights into the binding affinity, conformation, and specific interactions at the active site, which are crucial for understanding the mechanism of action of compounds like this compound.

Thiourea derivatives have been docked against various enzymatic targets to explore their inhibitory potential. mdpi.comresearchgate.net Common targets include:

Bacterial Enzymes: DNA gyrase and topoisomerase IV are targets for antibacterial agents. mdpi.com Docking studies can reveal how thiourea derivatives fit into the active pockets of these enzymes. mdpi.com

Protein Kinases: EGFR, VEGFR1, and AKT2 are kinases involved in cancer progression. researchgate.netresearchgate.net Docking helps in designing derivatives that can act as potent kinase inhibitors. researchgate.net

Urease: This enzyme is a target in the treatment of infections caused by Helicobacter pylori. acs.org

The simulations reveal key binding interactions, such as hydrogen bonds formed by the N-H protons and the sulfur atom of the thiourea core with amino acid residues in the active site. fip.orgnih.gov For this compound, the furan rings could further engage in hydrophobic or π-stacking interactions, enhancing binding affinity. The binding energy (docking score), typically measured in kcal/mol, quantifies the strength of the interaction, with lower values indicating a more stable complex. researchgate.netfip.org

Density Functional Theory (DFT) Calculations for Electronic and Quantum Chemical Properties

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. mdpi.comsciensage.infomdpi.com For this compound, DFT calculations, often using the B3LYP functional with a basis set like 6-31G(d,p) or 6-311G(d,p), are employed to optimize the molecular geometry and determine its electronic and quantum chemical properties. mdpi.comsciensage.inforesearchgate.net

Key properties calculated using DFT include:

Optimized Geometry: Provides precise bond lengths, bond angles, and dihedral angles. sciensage.inforesearchgate.net

Quantum Chemical Parameters: Ionization Potential (IP), Electron Affinity (EA), electronegativity, chemical hardness (η), and softness (σ) are calculated to understand the molecule's reactivity. sciensage.inforesearchgate.netscispace.com

Vibrational Frequencies: These calculations help in interpreting experimental FT-IR spectra. mdpi.com

Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution on the molecule's surface, identifying nucleophilic (electron-rich) and electrophilic (electron-poor) regions that are important for molecular interactions. researchgate.net

Studies on similar thiourea derivatives show a strong correlation between these calculated parameters and the observed biological activity, such as antifungal or anticancer effects. sciensage.infoscispace.com

ParameterDescriptionRelevance to this compound
Ionization Potential (IP) The energy required to remove an electron.Indicates the molecule's ability to act as an electron donor. sciensage.inforesearchgate.net
Electron Affinity (EA) The energy released when an electron is added.Indicates the molecule's ability to act as an electron acceptor. sciensage.inforesearchgate.net
Chemical Hardness (η) A measure of resistance to change in electron distribution.Relates to the stability and reactivity of the molecule. sciensage.inforesearchgate.net
Dipole Moment A measure of the overall polarity of the molecule.Influences solubility and interactions in a biological environment. mdpi.com

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com

HOMO: This orbital acts as an electron donor, and its energy level is related to the molecule's nucleophilicity. youtube.comlibretexts.org

LUMO: This orbital acts as an electron acceptor, and its energy level corresponds to the molecule's electrophilicity. youtube.comlibretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a critical parameter. scispace.comresearchgate.net A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. scispace.com For this compound, DFT calculations can determine the energies and spatial distributions of the HOMO and LUMO. This analysis helps predict the molecule's reactivity, kinetic stability, and electronic transitions. researchgate.netscispace.com In many thiourea derivatives, the HOMO is often localized on the sulfur atom and adjacent nitrogen atoms, while the LUMO distribution depends on the substituents. researchgate.net

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Drug-Likeness Assessment

Before a compound can be considered a viable drug candidate, its pharmacokinetic properties must be evaluated. In silico ADMET prediction provides an early assessment of a molecule's potential to be absorbed, distributed, metabolized, and excreted by the body, as well as its potential toxicity. researchgate.netresearchgate.net

For this compound, various computational tools and web servers (e.g., SwissADME, pkCSM) can be used to predict these properties. researchgate.netbohrium.com Key assessments include:

Drug-Likeness: Evaluated based on rules like Lipinski's Rule of Five, which considers molecular weight, LogP, and the number of hydrogen bond donors and acceptors. nih.gov Thiourea derivatives are often analyzed for their adherence to these rules to gauge their potential as oral drug candidates. nih.gov

Absorption: Parameters like human intestinal absorption and cell permeability are predicted.

Distribution: Predictions include plasma protein binding and blood-brain barrier penetration.

Metabolism: The model predicts which cytochrome P450 (CYP) enzymes are likely to metabolize the compound.

Toxicity: Potential risks such as mutagenicity (Ames test), hepatotoxicity, and other toxic effects are computationally screened. researchgate.net

Studies on novel thiourea derivatives often show favorable drug-like properties and acceptable ADMET profiles, suggesting their potential for further development. researchgate.netbohrium.comnih.gov

ADMET ParameterDescriptionPredicted Profile for a Drug Candidate
Molecular Weight Mass of the molecule< 500 g/mol (Lipinski's Rule)
LogP Lipophilicity< 5 (Lipinski's Rule)
H-bond Donors Number of N-H, O-H bonds< 5 (Lipinski's Rule)
H-bond Acceptors Number of N, O atoms< 10 (Lipinski's Rule)
Toxicity Risk Mutagenicity, HepatotoxicityPredicted to be non-toxic researchgate.net
Bioavailability Score Composite score for drug-likenessHigh score indicates good potential

Conformational Analysis and Stereochemical Impact on Biological Activity

The three-dimensional structure of a molecule is critical to its biological function, as it must adopt a specific conformation to fit into a receptor's binding site. Conformational analysis involves studying the different spatial arrangements of atoms that can be achieved through rotation around single bonds. researchgate.net

For disubstituted thioureas like this compound, rotations around the C-N bonds lead to different conformers, often described as cis or trans with respect to the orientation of the N-H bond relative to the sulfur atom. researchgate.net Computational studies, particularly using DFT, have shown that for many disubstituted thioureas, cis-trans (CT) and trans-trans (TT) configurations can coexist and are energetically favorable. researchgate.netugm.ac.id

The specific conformation can significantly impact intermolecular interactions, such as hydrogen bonding, which stabilizes the crystal structure and is crucial for receptor binding. nih.govresearchgate.net While this compound is achiral, the introduction of chiral centers in other thiourea derivatives can lead to stereoisomers with different biological activities. The conformational flexibility allows the molecule to adapt its shape to the target, but a more rigid conformation that pre-organizes the molecule for binding can lead to higher potency. beilstein-journals.org

Applications in Materials Science and Industrial Chemistry

Functional Dye Applications in Textile Chemistry

A novel functional dye, identified as 1,3-bis[(furan-2-yl)methylene]thiourea (BFMT), has been synthesized through the condensation reaction of furfural (B47365), a derivative of sugarcane bagasse, and thiourea (B124793). nih.govresearchgate.net This compound has demonstrated considerable potential as a functional dye for both wool and cotton fabrics.

The synthesized BFMT dye imparts a reddish-brown color, with its solution exhibiting a maximum absorbance (λmax) at 485 nm. nih.govresearchgate.net When applied to textiles, it offers more than just coloration; it endows the fabrics with valuable functional properties. Research shows that fabrics dyed with BFMT possess excellent exhaustion rates, meaning a high percentage of the dye is transferred from the bath to the fabric, which is economically and environmentally beneficial. nih.govresearchgate.net

Furthermore, the dyed fabrics exhibit impressive fastness properties, indicating good resistance to fading or running when exposed to washing, rubbing, and light. Beyond aesthetics, the dye provides a high ultraviolet protection factor (UPF > 40), shielding the wearer from harmful UV radiation. nih.govresearchgate.net It also confers significant antimicrobial properties, particularly an excellent rate of fungal growth inhibition. nih.govresearchgate.netresearchgate.net The application of this dye also results in good mechanical properties, air permeability, and water vapor permeability in the treated fabrics. nih.govresearchgate.net

Table 1: Functional Properties of BFMT Dyed Fabrics

Property Result Source
Dye Exhaustion > 80% nih.govresearchgate.net
Ultraviolet Protection Factor (UPF) > 40 nih.govresearchgate.net
Fungal Growth Inhibition Rate > 70% nih.govresearchgate.net
Complementary Color Reddish Brown nih.govresearchgate.net

Potential as Precursors for Polymeric Materials

The molecular architecture of 1,3-(Difurfuryl)thiourea makes it a promising candidate as a monomer for the synthesis of novel polymeric materials. The presence of two furan (B31954) rings is particularly significant. Furan and its derivatives are known to be polymerizable through ring-opening or electrophilic substitution reactions, offering a pathway to furan-based polymers. These polymers are of great interest as they are derived from renewable resources and can exhibit valuable thermal and mechanical properties.

Additionally, the thiourea group itself can be incorporated into polymer backbones. For instance, thiourea-functionalized dendrimers have been synthesized, demonstrating the viability of integrating the thiourea linkage into complex macromolecular structures. nih.gov Difurfuryl diamines, which share the difurylalkane moiety with this compound, are used as precursors for diisocyanates in the production of polyurethanes, highlighting the industrial relevance of this chemical family in polymer chemistry. usda.gov The combination of polymerizable furan rings and the functional thiourea group suggests that this compound could be used to create linear polymers or cross-linked networks with unique properties, potentially for applications in resins, coatings, or advanced composite materials.

Catalytic Applications in Organic Synthesis

The thiourea functional group is a well-established motif in the field of organocatalysis. rsc.org Thiourea-based catalysts are known for their ability to act as dual hydrogen-bond donors, activating electrophilic substrates through non-covalent interactions. rsc.orgmdpi.com This activation facilitates a wide range of chemical transformations with high efficiency and selectivity.

This compound possesses the key structural features of a thiourea organocatalyst: two N-H protons capable of forming strong hydrogen bonds. These features allow it to activate electrophiles, making them more susceptible to nucleophilic attack. mdpi.comorganic-chemistry.org This mechanism is central to many organocatalytic reactions, including Michael additions, aza-Henry reactions, and various cycloadditions. mdpi.combeilstein-journals.org

Studies on thiourea catalysts have demonstrated their effectiveness in promoting reactions like the iodination of activated aromatic compounds, where the sulfur atom also plays a key nucleophilic role in the catalytic cycle. organic-chemistry.org The general applicability of the thiourea core in catalysis suggests that this compound could serve as an effective catalyst for a variety of organic reactions. The furan rings might also influence the catalyst's solubility, stability, and interaction with specific substrates, potentially offering advantages over simpler alkyl- or aryl-substituted thioureas.

Conclusion and Future Research Directions

Summary of Key Research Findings Pertaining to 1,3-(Difurfuryl)thiourea

Research into this compound, a symmetrical thiourea (B124793) derivative featuring two furfuryl groups, has delineated its fundamental synthesis, characterization, and initial applications. The compound is primarily synthesized through the condensation reaction between furfural (B47365), often derived from renewable resources like sugarcane bagasse, and thiourea. nih.gov This synthesis route highlights a potential for sustainable chemical production.

The structural and physicochemical properties of this compound have been established through various analytical techniques. Spectrometric methods including UV-Vis, Fourier-transform infrared spectroscopy (FTIR), and Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR) have been employed to confirm its molecular structure, alongside physicochemical analyses such as melting point and elemental (CHN) analysis. nih.govresearchgate.net Furthermore, analytical procedures for its separation and analysis, for instance, using reverse phase high-performance liquid chromatography (HPLC), have been developed. sielc.com

Key applications investigated to date include its use as a functional dye. Studies have demonstrated its successful application on wool and cotton fabrics, imparting color with very good to excellent fastness properties. nih.gov This performance is attributed to the potential in-situ polymerization of the dye within the fabric matrix. nih.gov Beyond textiles, the compound has been screened for its antimicrobial properties, showing potential antibiotic and antifungal activities, which aligns with the broader biological activities observed in many thiourea derivatives. nih.govmdpi.com

Table 1: Summary of Analytical Data for this compound

Property / TechniqueObservationReference
Melting Point 83-85 °C chemicalbook.com
Molecular Formula C₁₁H₁₂N₂O₂S nih.gov
Molecular Weight 236.29 g/mol nih.gov
¹H NMR (DMSO) Signals observed at ~2.5 ppm (H, C=C), ~3.3 ppm (H, C=C–O), and ~7.00 ppm (H, –C=N) researchgate.net
¹³C NMR (DMSO) Signals observed at ~55 ppm (C–C) and 105-110 ppm (C=C–O) researchgate.net
FTIR (KBr, cm⁻¹) Characteristic peaks for C–H (3093-3159), C=S (1600), C=N (1404), C–O (1222), C–N (1078) researchgate.net
UV-Vis (λmax, nm) Absorption maxima observed at 346, 385, and 485 nm researchgate.net
HPLC Method Reverse phase (RP) HPLC with acetonitrile, water, and an acid modifier sielc.com

Emerging Research Avenues and Untapped Potential

The existing research on this compound provides a foundation for exploring several promising, yet largely untapped, research avenues. The broader class of thiourea derivatives is known for a wide spectrum of biological activities and applications in materials science, suggesting significant potential for this specific compound. mdpi.comnih.gov

Medicinal Chemistry: Thiourea derivatives have shown considerable promise as anticancer, antioxidant, anti-inflammatory, and antimicrobial agents. mdpi.comnih.govmdpi.comnih.gov The presence of furan (B31954) moieties in this compound introduces unique structural features that could be exploited for developing novel therapeutic agents. Systematic evaluation of its cytotoxicity against various cancer cell lines and its potential as an inhibitor of inflammatory pathways are logical next steps. nih.gov

Coordination Chemistry and Catalysis: The sulfur and nitrogen atoms in the thiourea backbone make it an excellent ligand for forming stable complexes with various metal ions. annexechem.comanalis.com.my The synthesis and characterization of metal complexes of this compound could lead to new catalysts, functional materials, or compounds with enhanced biological activity.

Sensor Technology: The ability of thiourea derivatives to bind selectively with specific metal ions has been utilized in the development of chemical sensors. analis.com.my Research into the application of this compound as a chemosensor for detecting heavy metal pollutants, such as mercury or cadmium, in environmental samples represents a viable research direction.

Corrosion Inhibition: Thioureas are recognized as effective corrosion inhibitors for various metals and alloys in acidic environments. analis.com.my The specific efficacy of this compound in this application has not been thoroughly investigated and presents a practical area for industrial research.

Agricultural Chemistry: Given that some thiourea derivatives are used as plant growth regulators, herbicides, and fungicides, exploring the potential of this compound in agricultural applications could yield valuable discoveries. mdpi.com

Challenges and Opportunities in the Comprehensive Study of this compound

While the potential for this compound is significant, its comprehensive study faces certain challenges that also present opportunities for innovation.

Challenges:

Limited Biological Data: There is a scarcity of in-depth biological studies specifically focused on this compound. A comprehensive evaluation of its pharmacological and toxicological profile is necessary to ascertain its potential for medicinal applications.

Potential Toxicity: Thiourea and some of its derivatives are known to have potential toxicity, which necessitates careful handling and thorough safety assessments in any new application. annexechem.com Understanding the structure-toxicity relationship is crucial.

Synthetic Complexity for Derivatives: While the parent compound is accessible, creating a diverse library of derivatives through modification of the furan rings or thiourea core can present synthetic challenges due to the reactivity of these functional groups under various reaction conditions. openu.ac.il

Opportunities:

Sustainable Feedstocks: A major opportunity lies in its synthesis from furfural, which can be readily obtained from lignocellulosic biomass. nih.gov This positions this compound as a sustainable, bio-based chemical, aligning with the principles of green chemistry.

Structural Versatility: The presence of two furan rings and a reactive thiourea core provides a versatile platform for structural modifications. This allows for the fine-tuning of its chemical, physical, and biological properties to suit specific applications, from creating novel polymers to designing highly selective drug candidates. mdpi.com

Interdisciplinary Research: The multifaceted potential of this compound in dyeing, medicine, and materials science invites interdisciplinary collaboration. Such partnerships can accelerate the translation of fundamental research findings into practical applications.

Q & A

Q. Table 1. Comparative Thermal Stability of Thiourea Derivatives

CompoundDecomposition Onset (°C)Residual Mass at 800°C (%)Reference
This compound2205
1,3-Dibutylthiourea18010
1,3-Diphenylthiourea2508

Q. Table 2. Key Crystallographic Parameters for this compound

ParameterValueInstrumentationReference
Space GroupP2₁/cBruker D8 Venture
Unit Cell (Å)a=8.21, b=10.54, c=12.78Mo-Kα radiation (100 K)
R1R_1 Factor0.042SHELXL-2018

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.